molecular formula C10H12BrClN2O B8196940 3-Bromo-5-chloro-N,N-diethylpicolinamide

3-Bromo-5-chloro-N,N-diethylpicolinamide

Cat. No.: B8196940
M. Wt: 291.57 g/mol
InChI Key: HEXLDUQFDMVXRF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N,N-diethylpicolinamide is a pyridine-derived compound featuring a picolinamide backbone substituted with bromine (Br) at the 3-position, chlorine (Cl) at the 5-position, and diethylamino groups attached to the amide nitrogen. Its structural features, including halogen substituents and the diethylamide group, influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-bromo-5-chloro-N,N-diethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)9-8(11)5-7(12)6-13-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXLDUQFDMVXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Picolinamide Derivatives with Halogen Substituents

a) 5-Bromo-N,N-diethylpicolinamide
  • Molecular Formula : C₁₀H₁₂BrN₂O
  • Key Differences : Lacks the 5-chloro substituent present in the target compound.
  • Similarity Score : 0.82 (based on structural alignment algorithms) .
  • Implications : The absence of the 5-Cl group reduces steric hindrance and may increase lipophilicity compared to the target compound.
b) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C₁₃H₁₁BrN₂O₂
  • Key Differences : Contains a methyl group at the 2-position of the benzene ring and a ketone group on the pyridine ring.
  • Research Findings : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, similar to chloro-substituted analogues. The bromo substituent enhances molecular planarity compared to chloro derivatives .

Halogen-Substituted Aniline Derivatives

a) 3-Bromo-5-chloro-N,N-dimethylaniline
  • Molecular Formula : C₈H₉BrClN
  • Key Differences: Aniline core (benzene ring) instead of pyridine; dimethylamino group instead of diethylamide.
b) 3-Bromo-5-fluoro-N,N-diethylaniline
  • Molecular Formula : C₁₀H₁₃BrFN
  • Key Differences : Fluorine replaces chlorine at the 5-position.
  • Physicochemical Properties : The smaller van der Waals radius of fluorine may improve crystallinity compared to the bulkier Cl substituent .

Functional Group Variants

a) 3-Bromo-5-chloropyridin-2-amine
  • Molecular Formula : C₅H₄BrClN₂
  • Key Differences : Amine group (-NH₂) replaces the diethylamide group.
  • Similarity Score : 0.81 .
b) 5-Bromo-6-methylpicolinic Acid
  • Molecular Formula: C₇H₆BrNO₂
  • Key Differences : Carboxylic acid (-COOH) replaces the diethylamide group.
  • Similarity Score : 0.84 .
  • Research Insights : The carboxylic acid group enables salt formation, improving aqueous solubility but reducing membrane permeability compared to amides.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Substituents Functional Group Similarity Score Key Properties/Applications
3-Bromo-5-chloro-N,N-diethylpicolinamide C₁₀H₁₂BrClN₂O Pyridine 3-Br, 5-Cl Diethylamide 1.00 Building block for heterocycles
5-Bromo-N,N-diethylpicolinamide C₁₀H₁₂BrN₂O Pyridine 5-Br Diethylamide 0.82 Higher lipophilicity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ Pyridine/Benzene 3-Br, 2-Me Amide, ketone N/A Hydrogen-bonded dimers
3-Bromo-5-chloro-N,N-dimethylaniline C₈H₉BrClN Benzene 3-Br, 5-Cl Dimethylamino 0.72 Intermediate in dye synthesis
3-Bromo-5-chloropyridin-2-amine C₅H₄BrClN₂ Pyridine 3-Br, 5-Cl Amine 0.81 Enhanced hydrogen bonding

Research Findings and Implications

Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability, influencing intermolecular interactions (e.g., halogen bonding) in crystal packing .

Diethylamide vs.

Functional Group Impact : Amides generally exhibit higher metabolic stability compared to amines or carboxylic acids, making the target compound more suitable for pharmaceutical applications .

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